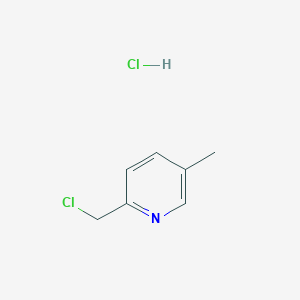
2-(Chloromethyl)-5-methylpyridine hydrochloride
Cat. No. B1359685
Key on ui cas rn:
71670-70-7
M. Wt: 178.06 g/mol
InChI Key: OXXWQLSFICBOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04248880
Procedure details


8.7 g of 2-hydroxymethyl-5-methyl-pyridine were added dropwise at a reaction temperature of 0°-10° to 18 ml of thionyl chloride. The reaction solution was next stirred for 15 hours at room temperature and then concentrated by evaporation on a rotary evaporator. The residue was treated with activated charcoal in alcohol and crystallised from alcohol-ether. 11.5 g of 2-chloromethyl-5-methylpyridinehydrochloride having a m.p. 145°-146° was obtained.


Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1.S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
next stirred for 15 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with activated charcoal in alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised from alcohol-ether
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
